molecular formula C9H11ClN2O2 B13205331 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Katalognummer: B13205331
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: OROOYVOFLVOJHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in the design of biologically active compounds, serving as a key pharmacophore in inhibitors for various therapeutic targets . This specific tetrahydro derivative, featuring a chlorine and a carboxylic acid functional group, is a valuable building block for the synthesis of novel compounds. Researchers can utilize this compound to develop potential anticancer agents, as analogous imidazo[1,2-a]pyridine structures have demonstrated potent antiproliferative activities by inhibiting critical kinases such as PI3Kα and receptor tyrosine kinases (RTKs) including c-Met . Furthermore, its structural features make it a promising precursor for the design of inhibitors targeting Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation pathways . The carboxylic acid moiety allows for further derivatization, particularly through amide coupling reactions, to create extensive libraries for structure-activity relationship (SAR) studies . This compound is intended for research applications only, providing a foundational template for probing biological mechanisms and advancing the development of new molecular entities.

Eigenschaften

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

3-chloro-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h5H,2-4H2,1H3,(H,13,14)

InChI-Schlüssel

OROOYVOFLVOJHM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=NC(=C(N2C1)Cl)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Classical Multi-Step Synthesis

a. Construction of the Imidazo[1,2-a]pyridine Core

The foundational step involves synthesizing the imidazo[1,2-a]pyridine nucleus, typically via condensation reactions between 2-aminopyridines and α-haloketones or related intermediates.

b. Halogenation at Position 8

Electrophilic halogenation, often employing N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions, introduces the chlorine atom selectively at the 8-position. Reaction parameters such as solvent choice (e.g., acetic acid or DMF), temperature, and reagent equivalents critically influence regioselectivity.

c. Methylation at Position 6

Methylation of the heterocyclic ring is achieved via electrophilic substitution or via methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions to favor substitution at the desired position.

Reaction Scheme Summary:

2-Aminopyridine + α-Haloketone → Imidazo[1,2-a]pyridine core
→ Chlorination at position 8
→ Methylation at position 6
→ Oxidation to introduce carboxylic acid at position 2

Modern Continuous-Flow Synthesis

Recent advances have demonstrated the efficacy of continuous-flow methods for synthesizing imidazo[1,2-a]pyridine derivatives, offering advantages in scalability, safety, and reaction control.

a. Flow Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acids

  • Starting materials: 2-Aminopyridines and bromopyruvic acid derivatives.
  • Reaction conditions: Use of a microreactor system with catalysts such as p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) at elevated temperatures (~125°C).
  • Process: The reaction proceeds via nucleophilic addition and cyclization steps, with the continuous flow enabling rapid synthesis and facile scale-up.

b. Halogenation in Flow

Electrophilic chlorination at the 8-position can be achieved via in-flow addition of NCS or Cl₂ under controlled temperature and solvent conditions, ensuring regioselectivity and minimizing side reactions.

c. Oxidation and Functionalization

Oxidation to introduce the carboxylic acid is performed in a subsequent step, often using oxidants like KMnO₄ or CrO₃, integrated into the flow system to streamline the process.

Reaction Parameters and Optimization

Parameter Typical Conditions Purpose/Effect
Solvent DMF, acetic acid Solubilizes reactants, facilitates halogenation and cyclization
Catalyst p-Toluenesulfonic acid (PTSA) Promotes cyclization and heterocycle formation
Temperature 125°C Accelerates reactions, especially in flow systems
Reagent equivalents NCS (1.2 equiv), Bromopyruvic acid (1.2 equiv) Ensures complete halogenation and functionalization
Reaction time 30 min – 2 hours Optimized for maximum yield and purity

Data and Characterization

Spectroscopic Data:

  • ¹H NMR: Aromatic protons appear around 7.5–8.5 ppm; methyl groups near 2.5–3.0 ppm.
  • ¹³C NMR: Carbonyl carbons at ~170 ppm; aromatic carbons between 110–150 ppm.
  • IR: Strong C=O stretch at ~1700 cm⁻¹; N-H stretch near 3300 cm⁻¹.
  • MS: Molecular ion peak consistent with the molecular formula (C₉H₇ClN₂O₂).

Purity and Impurity Identification:
Chromatographic techniques such as HPLC and GC-MS are employed to confirm purity, with impurities identified by their distinct retention times and mass spectra.

Summary of Preparation Methods

Method Description Advantages Limitations
Classical Multi-Step Sequential synthesis involving condensation, halogenation, methylation, and oxidation Well-established, versatile Time-consuming, lower scalability
Continuous-Flow Synthesis Integrated multi-step reactions in microreactors Rapid, scalable, safer Requires specialized equipment, optimization needed

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The imidazo[1,2-a]pyridine core allows for diverse substitutions, which modulate physicochemical and pharmacological properties. Key analogues include:

Halogen-Substituted Derivatives
  • 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid :
    Bromine at position 5 introduces steric bulk near the carboxylic acid group, which could impact binding interactions in biological targets .
Fluorinated Analogues
  • 2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 2060043-79-8):
    The difluoromethyl group at position 2 enhances metabolic stability due to fluorine’s electronegativity, reducing susceptibility to oxidative degradation .
  • 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid :
    The trifluoromethyl group at position 8 is a strong electron-withdrawing substituent, increasing acidity of the carboxylic acid (pKa ~2.5–3.0) and improving solubility in polar solvents .
Salt Forms and Solubility
  • 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride (CAS: 1038828-34-0):
    Conversion to the hydrochloride salt improves aqueous solubility (>50 mg/mL in water), making it more suitable for formulation in preclinical studies compared to the free acid form .

Comparative Data Table

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties
3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid Cl (C3), CH₃ (C6) Not provided Moderate lipophilicity; potential for CNS penetration
3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (1155572-84-1) Br (C3) 344.17 Increased lipophilicity; hydrochloride salt enhances solubility
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid (2060043-79-8) CF₂H (C2) 216.18 Enhanced metabolic stability; suitable for oral dosing
5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (1038828-34-0) None (parent compound) 202.64 High aqueous solubility; used as a synthetic intermediate

Biologische Aktivität

3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁ClN₂O₂
  • Molecular Weight : 214.65 g/mol
  • Structure : The compound features a chlorine atom at the third position and a methyl group at the sixth position of the imidazo ring. This unique structure contributes to its diverse chemical properties and biological activities.

Biological Activities

Research indicates that 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exhibits several significant biological activities:

1. Antimicrobial Activity

  • The compound has been studied for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

2. Anticancer Properties

  • Research has highlighted its potential as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against various cancer types including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC₅₀) values reported were approximately 15 µM for MCF-7 cells and 25 µM for A549 cells.
Cell LineIC₅₀ (µM)Reference
MCF-715
A54925

The mechanism by which 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exerts its biological effects involves several pathways:

1. Enzyme Inhibition

  • The compound may inhibit specific enzymes involved in cellular metabolism or proliferation. For example, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.

2. Induction of Apoptosis

  • Studies indicate that treatment with this compound can lead to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

  • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to increased apoptosis rates as evidenced by annexin V staining and flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

  • Another study evaluated the antimicrobial properties against clinical isolates of E. coli. The results indicated a dose-dependent inhibition of bacterial growth with synergistic effects observed when combined with conventional antibiotics.

Applications in Research and Industry

3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is being explored for various applications:

1. Pharmaceutical Development

  • Due to its promising anticancer and antimicrobial properties, it is being investigated as a lead compound for drug development against resistant bacterial strains and specific cancer types.

2. Chemical Synthesis

  • It serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules with potential therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 3-chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodology: The compound can be synthesized via a continuous flow method using bromopyruvic acid and substituted 2-aminopyridines. Key factors include:

  • Temperature control (60–80°C) to minimize side reactions.
  • Catalyst selection (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.
  • Residence time optimization (30–60 minutes) in flow reactors to improve efficiency compared to batch processes .
  • Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodology:

  • NMR spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR. The imidazo-pyridine core shows distinct aromatic proton splitting (δ 7.2–8.1 ppm), while the methyl group appears as a singlet (δ 2.3–2.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (exact mass: ~242.03 Da) and isotopic patterns for chlorine .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase with 0.1% formic acid .

Q. What are the recommended storage and handling protocols for this compound?

Methodology:

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Safety : Use PPE (gloves, goggles) and avoid inhalation (P260/P261 codes). In case of skin contact, wash immediately with soap and water (P302+P352) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Methodology: Competing reactions at the C3 and C6 positions arise due to steric and electronic effects. Strategies include:

  • Directed metalation : Use tert-butoxycarbonyl (Boc) groups to block undesired positions before introducing substituents .
  • Computational modeling : DFT calculations predict favorable transition states for chloro-substitution at C3 over C6 .

Q. What strategies improve solubility for in vitro bioactivity assays?

Methodology: The compound’s poor aqueous solubility (logP ~2.8) can be mitigated by:

  • Salt formation : Prepare sodium or potassium salts via reaction with NaOH/KOH in methanol .
  • Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin complexes to enhance dissolution without precipitating proteins .

Q. How can researchers identify biological targets for this compound?

Methodology:

  • Molecular docking : Screen against enzymes like Mur ligase (involved in bacterial peptidoglycan biosynthesis) using AutoDock Vina. The carboxylic acid group shows high affinity for ATP-binding pockets .
  • Phenotypic assays : Test against Gram-negative bacteria (e.g., E. coli) to correlate structure with antimicrobial activity .

Q. How do structural modifications impact activity in SAR studies?

Methodology:

  • Chloro vs. methyl substitution : Chloro at C3 enhances electrophilicity, improving enzyme inhibition (IC₅₀ ~5 µM vs. >50 µC for C6-methyl analogs). Methyl at C6 reduces steric hindrance, aiding membrane permeability .
  • Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to maintain acidity while improving metabolic stability .

Q. How should contradictory spectral data in literature be resolved?

Methodology: Discrepancies in NMR shifts (e.g., δ 7.8 vs. 8.1 ppm for H5) may arise from solvent polarity or pH.

  • Standardized conditions : Re-run spectra in deuterated DMSO with 0.1% TFA to protonate the carboxylic acid .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.